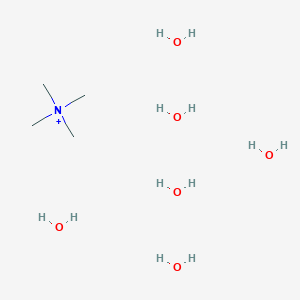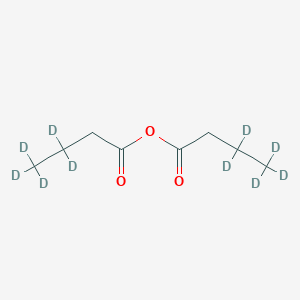
2,5-Dibromo-3,4-dihexylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,4-dihexylthiophene: (CAS Number: 151324-67-3) is a conjugated polymer with controllable bandgap properties. Its chemical formula is C₁₆H₂₆Br₂S and its molecular weight is approximately 410.25 g/mol . The compound features a 2,5-substituted thiophene backbone, where two bromine atoms are attached at positions 2 and 5, and hexyl groups are attached to the 3 and 4 positions of the thiophene ring.
Preparation Methods
The synthetic routes for 2,5-Dibromo-3,4-dihexylthiophene involve bromination of the corresponding hexyl-substituted thiophene precursor. Common methods include:
Bromination of 3,4-dihexylthiophene: This involves treating 3,4-dihexylthiophene with bromine or a brominating agent.
Grignard Reaction: Another approach is to react a Grignard reagent (such as hexylmagnesium bromide) with this compound.
Industrial Production: Industrial-scale production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
2,5-Dibromo-3,4-dihexylthiophene can undergo various reactions:
Oxidation: It can be oxidized to form its corresponding cationic species.
Reduction: Reduction leads to the formation of the anionic form.
Substitution: The bromine atoms can be substituted with other functional groups. Common reagents include bromine, Grignard reagents, and metal catalysts. Major products include derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in:
Organic Electronics: Due to its conjugated structure, it is used in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs).
Sensors: It can serve as a sensing material for detecting gases, ions, or biomolecules.
Materials Science: Its unique properties contribute to advanced materials for optoelectronics and energy storage.
Mechanism of Action
The exact mechanism of action depends on the specific application. For OFETs, it acts as a charge transport material. In sensors, it interacts with analytes, leading to measurable changes. Further research is needed to explore detailed molecular targets and pathways.
Comparison with Similar Compounds
2,5-Dibromo-3,4-dihexylthiophene stands out for its specific substitution pattern. Similar compounds include other substituted thiophenes like 3,4-dihexylthiophene and 2,5-dibromo-3-hexylthiophene .
Properties
IUPAC Name |
2,5-dibromo-3,4-dihexylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-3-5-7-9-11-13-14(12-10-8-6-4-2)16(18)19-15(13)17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMJDAXLNHAHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)







